molecular formula C21H29NO B591231 UR-144 Degradant CAS No. 1609273-88-2

UR-144 Degradant

Cat. No.: B591231
CAS No.: 1609273-88-2
M. Wt: 311.5 g/mol
InChI Key: NBJHWTCAQOYUND-UHFFFAOYSA-N
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Description

UR-144 Degradant is a compound formed from the thermal degradation of the synthetic cannabinoid UR-144. UR-144 is a synthetic cannabinoid that acts as an agonist for cannabinoid receptors in the human body. The degradation product, this compound, is known to have a higher affinity for cannabinoid receptors compared to its parent compound .

Mechanism of Action

Target of Action

The primary targets of UR-144 Degradant are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes. The CB1 receptors are predominantly found in the central nervous system and are associated with hallucinogenic effects, while the CB2 receptors are primarily located in the peripheral nervous system and are linked to therapeutic effects .

Mode of Action

this compound interacts with its targets, the CB1 and CB2 receptors, by binding to them . This binding stimulates the Gi/0 subunit, which in turn inhibits adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) production . The this compound shows approximately four-fold higher agonist activity to the human CB1 receptor compared to UR-144 .

Biochemical Pathways

The interaction of this compound with the CB1 and CB2 receptors affects the cAMP pathway . The decrease in cAMP production is a result of the inhibition of adenylate cyclase, which is stimulated by the binding of the compound to the cannabinoid receptors .

Pharmacokinetics

It is known that ur-144, the parent compound of this compound, undergoes thermal degradation to form the degradant .

Result of Action

The binding of this compound to the CB1 receptor augments hypothermic and akinetic actions in mice compared to UR-144 . This indicates that the compound may increase the psychological actions of certain synthetic cannabinoids .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. For instance, the compound is known to be formed during the pyrolysis (or heating) of UR-144 . This suggests that the method of consumption, such as smoking, may affect the formation of the degradant and subsequently its pharmacological effects .

Biochemical Analysis

Preparation Methods

UR-144 Degradant is typically formed through the thermal degradation of UR-144.

Properties

IUPAC Name

3,3,4-trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-6-7-10-13-22-15-18(17-11-8-9-12-19(17)22)20(23)14-21(4,5)16(2)3/h8-9,11-12,15H,2,6-7,10,13-14H2,1,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJHWTCAQOYUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC(C)(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101043141
Record name 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609273-88-2
Record name 3,3,4-Trimethyl-1-(1-pentyl-1H-indol-3-yl)pent-4-en-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1609273882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,4-Trimethyl-1-(1-pentylindol-3-yl)pent-4-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101043141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4-TRIMETHYL-1-(1-PENTYL-1H-INDOL-3-YL)PENT-4-EN-1-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L26S4AX8CG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does UR-144 degradant differ from UR-144 in terms of its interaction with the human CB1 receptor and its effects on mice?

A1: Research indicates that this compound exhibits a significantly higher affinity for the human CB1 receptor compared to its parent compound, UR-144. [, ] Specifically, the degradant demonstrates approximately four times greater agonist activity on this receptor. [] This enhanced binding translates to augmented cannabimimetic effects in mice. Studies show that this compound induces more pronounced hypothermic and akinetic responses in mice compared to UR-144, suggesting a potentiated pharmacological effect. [] This highlights the potential for altered pharmacological activity of synthetic cannabinoids upon thermal decomposition, particularly through smoking, a common consumption method. []

Q2: What analytical techniques have proven effective in identifying and quantifying this compound and related compounds in biological samples?

A2: Researchers have successfully employed both ultra-high performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC-MS/MS) and reversed phase ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the identification and quantification of this compound, its parent compound, and related metabolites in urine samples. [] This approach allows for the comprehensive analysis of these compounds, providing valuable insights into their metabolism and excretion patterns. Notably, the UHPLC-MS/MS method has been effectively utilized to confirm the presence of synthetic cannabinoids, including this compound, in urine samples that initially screened positive via immunoassay. []

Q3: Can UHPSFC-MS/MS differentiate between UR-144 and its degradant, and how does its performance compare to UHPLC-MS/MS in this context?

A3: Yes, UHPSFC-MS/MS demonstrates the capacity to effectively separate UR-144 from its degradant, a task that can pose challenges for traditional reversed-phase UHPLC-MS/MS. [] This enhanced separation capability stems from the unique properties of supercritical fluids employed in UHPSFC, leading to different interactions with the analytes compared to liquid chromatography. Interestingly, the elution order observed in UHPSFC-MS/MS is often the reverse of that seen in UHPLC-MS/MS, offering a complementary analytical approach. [, ] This contrasting elution behavior proves particularly valuable for confirming the presence of specific compounds, especially in forensic contexts where unambiguous identification is paramount. []

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